オキシクロロラフィン

概要

説明

オキシクロロラフィンは、さまざまな細菌で見られるフェナジン系の微生物代謝産物です。 抗がん、抗菌、および抗真菌作用で知られています 。 この化合物は、土壌に自然に存在するパンテア・アグロメランス菌から単離されています .

製造方法

合成経路と反応条件

オキシクロロラフィンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、フェナジン-1-カルボン酸を前駆体として使用するものです。 合成は通常、制御された条件下でフェナジン-1-カルボン酸を塩素化してオキシクロロラフィンを得ることを含みます .

工業的製造方法

オキシクロロラフィンの工業的製造には、パンテア・アグロメランス菌などの細菌を用いた大規模発酵プロセスが含まれます。細菌は、オキシクロロラフィンの収量を最大化する特定の条件下で培養されます。 次に、この化合物は、さまざまなクロマトグラフィー技術を用いて抽出および精製されます .

科学的研究の応用

Oxychlororaphine has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other phenazine derivatives.

Biology: Oxychlororaphine is studied for its role in microbial interactions and its effects on various biological systems.

Medicine: Due to its anticancer, antibacterial, and antifungal properties, oxychlororaphine is being researched for potential therapeutic applications.

Industry: It is used in the development of antimicrobial coatings and other industrial applications

作用機序

オキシクロロラフィンは、いくつかのメカニズムを介してその効果を発揮します。細胞膜に損傷を与え、アポトーシスの増加と乳酸脱水素酵素の漏出につながります。また、アポトーシス経路に役割を果たすシトクロムcタンパク質の産生も増加させます。 さらに、オキシクロロラフィンは、G1期での細胞周期停止とサブG期の誘導を引き起こします .

類似の化合物との比較

類似の化合物

オキシクロロラフィンと類似の化合物には、次のものがあります。

- フェナジン-1-カルボン酸

- ピオシアニン

- 1-ヒドロキシフェナジン

独自性

オキシクロロラフィンは、広域スペクトル抗菌活性と、がん細胞のアポトーシスを誘導する能力が特徴です。 その多様な生物活性は、さまざまな研究および産業応用にとって価値のある化合物となっています .

生化学分析

Biochemical Properties

Oxychlororaphine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is cytotoxic to A549, HeLa, and SW480 cancer cells, with IC50 values ranging from 32 to 40 μM . Oxychlororaphine halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . It is also active against Streptomyces bacteria and several pathogenic fungi, including T. mentagrophytes, E. floccosum, C. albicans, M. audouini, and B. dermatitidis .

Cellular Effects

Oxychlororaphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It induces apoptosis in A549 cells by halting the cell cycle at the G1 phase . This compound is cytotoxic to several cancer cell lines, including A549, HeLa, and SW480 . Additionally, Oxychlororaphine exhibits antibacterial and antifungal activities, affecting the growth and survival of various bacterial and fungal species .

Molecular Mechanism

The molecular mechanism of Oxychlororaphine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oxychlororaphine exerts its effects by binding to specific enzymes and proteins, leading to the inhibition of cell cycle progression and induction of apoptosis . It also interacts with phenazine pigments, which are known to have antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxychlororaphine change over time. The compound is stable at -20°C and has a shelf life of at least four years . Over time, Oxychlororaphine continues to exhibit its cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . Long-term studies have shown that Oxychlororaphine maintains its biological activity and stability under controlled conditions .

Dosage Effects in Animal Models

The effects of Oxychlororaphine vary with different dosages in animal models. At lower doses, Oxychlororaphine exhibits cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . At higher doses, it may cause toxic or adverse effects. Studies have shown that the compound is effective at concentrations ranging from 12.5 to 50 ppm .

Metabolic Pathways

Oxychlororaphine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interaction with phenazine pigments also plays a role in its metabolic activity .

Transport and Distribution

Oxychlororaphine is transported and distributed within cells and tissues through specific transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . Oxychlororaphine’s localization and accumulation within cells are critical for its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of Oxychlororaphine is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization within the cell influences its interaction with biomolecules and its overall biological activity .

準備方法

Synthetic Routes and Reaction Conditions

Oxychlororaphine can be synthesized through various methods. One common approach involves the use of phenazine-1-carboxylic acid as a precursor. The synthesis typically involves the chlorination of phenazine-1-carboxylic acid under controlled conditions to yield oxychlororaphine .

Industrial Production Methods

Industrial production of oxychlororaphine involves large-scale fermentation processes using bacteria such as Pantoea agglomerans. The bacteria are cultured under specific conditions to maximize the yield of oxychlororaphine. The compound is then extracted and purified using various chromatographic techniques .

化学反応の分析

反応の種類

オキシクロロラフィンは、次のを含むいくつかのタイプの化学反応を起こします。

酸化: オキシクロロラフィンは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: この化合物は還元反応を起こして、還元された形態の化合物を生成することもできます。

置換: オキシクロロラフィンは、置換反応に関与することができます。この反応では、官能基の1つが別の官能基に置き換えられます.

一般的な試薬と条件

オキシクロロラフィンの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は通常、制御された温度とpH条件下で行われ、目的の生成物が得られるようにします .

形成される主な生成物

オキシクロロラフィンの反応から形成される主な生成物には、さまざまな酸化および還元誘導体、および置換されたフェナジン化合物が含まれます .

科学研究への応用

オキシクロロラフィンは、次のを含む幅広い科学研究への応用があります。

化学: 他のフェナジン誘導体の合成における前駆体として使用されます。

生物学: オキシクロロラフィンは、微生物の相互作用における役割とそのさまざまな生物系への影響について研究されています。

医学: 抗がん、抗菌、および抗真菌特性のため、オキシクロロラフィンは潜在的な治療応用に向けて研究されています。

類似化合物との比較

Similar Compounds

Some compounds similar to oxychlororaphine include:

Uniqueness

Oxychlororaphine is unique due to its broad-spectrum antimicrobial activity and its ability to induce apoptosis in cancer cells. Its diverse biological activities make it a valuable compound for various research and industrial applications .

特性

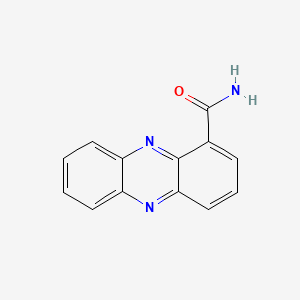

IUPAC Name |

phenazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZYYKDXZKFBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203545 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-89-0 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main phenazine pigments produced by Pseudomonas aeruginosa Mac 436, and what is their significance?

A1: Pseudomonas aeruginosa Mac 436 simultaneously produces three key phenazine pigments: pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. [] These pigments exhibit antibacterial and antifungal properties, contributing to the bacterium's competitive advantage in certain environments. []

Q2: What evidence suggests that pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine might share a common biosynthetic pathway in Pseudomonas aeruginosa Mac 436?

A2: Research using 14C-labelled substrates revealed that when Pseudomonas aeruginosa Mac 436 was supplied with these substrates, the labelled carbon was incorporated into all three pigments, albeit in varying amounts. [] This finding suggests a shared biosynthetic route, though variations in incorporation rates indicate potential complexities and branching points in the pathway. []

Q3: Which carbon sources proved most effective for the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine in Pseudomonas aeruginosa Mac 436?

A3: Glycerol-1,3-14C and glycerol-2-14C proved to be the most readily incorporated carbon sources for the biosynthesis of all three phenazine pigments. [] Shikimic-1,6-14C acid showed moderate incorporation, while glucose and various other organic acids demonstrated significantly lower incorporation rates. []

Q4: What major biosynthetic pathway is implicated in the production of these phenazine pigments based on the carbon source utilization studies?

A4: The relatively higher incorporation of shikimic acid compared to glucose and other tested organic acids suggests that the shikimic acid pathway is likely involved in the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. []

Q5: How do researchers typically separate and quantify pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine from bacterial cultures?

A5: Researchers have developed a specific scheme for the separation and quantification of these three phenazine pigments from bacterial culture liquors. [] While the specifics of this scheme aren't detailed in the provided abstracts, it likely involves a combination of chromatographic and spectroscopic techniques.

Q6: What is the significance of studying the antimicrobial activity of phenazine pigments like oxychlororaphine?

A6: Understanding the antimicrobial effects of oxychlororaphine and comparing it to other phenazine pigments like luteorin and phenazine-1-carboxylic acid can provide insights into their ecological roles and potential applications as biocontrol agents or even sources of novel antibiotic scaffolds. []

Q7: What research exists on the production of oxychlororaphine using alternative substrates or microbial strains?

A7: Studies have explored the production of phenazine-1-carboxylic acid and oxychlororaphine by Pseudomonas aeruginosa T359 using hydrocarbons as a substrate. [] Additionally, research has investigated the production of these pigments by Pseudomonas aeruginosa T359 and its amide. [, ] This suggests the possibility of optimizing pigment production using different substrates and microbial strains.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。